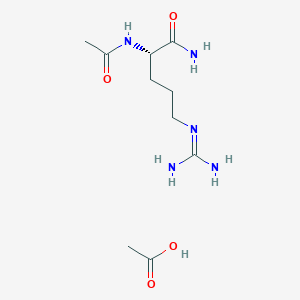

Ac-Arg-NH2 acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ac-Arg-NH2 acetate has a wide variety of scientific research applications. It has been used in the study of protein structure, as a substrate for peptide synthesis, and in the study of enzyme-catalyzed reactions. It has also been used in the study of metal ion binding to proteins, in the study of protein-protein interactions, and in the study of protein folding.

Wirkmechanismus

Target of Action

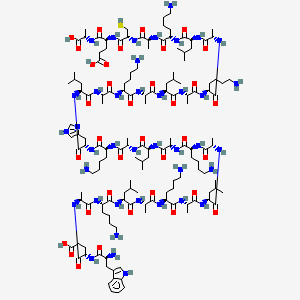

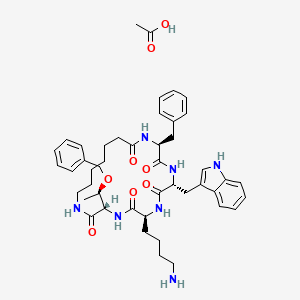

The primary target of Ac-Arg-NH2 acetate, also known as Cenupatide, is the Urokinase-type plasminogen activator receptor (uPAR) . uPAR plays a crucial role in various physiological and pathological processes, including cell migration, adhesion, proliferation, and differentiation .

Mode of Action

Cenupatide interacts with its target, uPAR, by inhibiting its activity . This interaction results in anti-angiogenic and anti-inflammatory effects , which can be beneficial in various therapeutic applications.

Biochemical Pathways

For instance, the inhibition of uPAR can disrupt the formation of blood vessels (angiogenesis), which is a critical process in tumor growth and inflammation .

Result of Action

The inhibition of uPAR by this compound leads to anti-angiogenic and anti-inflammatory effects . These effects can be beneficial in the treatment of diseases characterized by excessive angiogenesis or inflammation, such as cancer and autoimmune disorders .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of ac-Arg-NH2 acetate for lab experiments include its versatility and its ease of synthesis. It is also relatively inexpensive and can be stored for long periods of time. The main limitation of this compound for lab experiments is its lack of specificity, as it can bind to a variety of metal ions and proteins.

Zukünftige Richtungen

For ac-Arg-NH2 acetate include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of the compound and its stability in various conditions could lead to new and improved methods of synthesis and storage. Finally, further research into the structure and function of proteins bound to this compound could lead to a better understanding of protein structure and function.

Synthesemethoden

Ac-Arg-NH2 acetate can be synthesized in several ways. One method is through the reaction of arginine and acetic anhydride in the presence of a base such as sodium hydroxide. This reaction produces this compound and acetic acid as byproducts. Another method is through the reaction of arginine and acetic acid in the presence of a base such as sodium hydroxide. This reaction produces this compound and acetic anhydride as byproducts.

Biochemische Analyse

Biochemical Properties

Ac-Arg-NH2 acetate is involved in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is known to be a key player in the metabolism of acetate .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound is involved in the formation of acetyl-CoA for energy derivation and lipogenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the metabolism of acetate, where it is converted to acetyl-CoA by acyl-CoA short-chain synthetases .

Eigenschaften

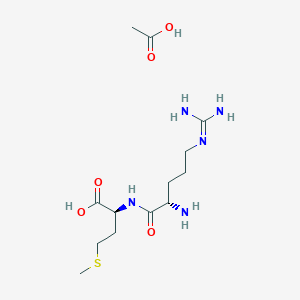

IUPAC Name |

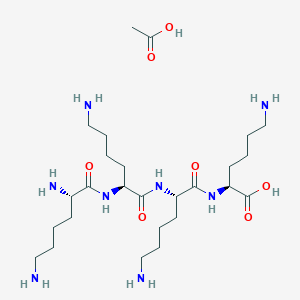

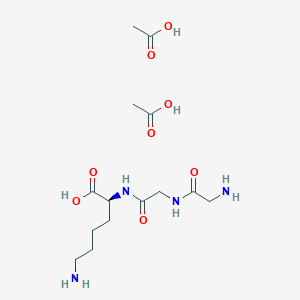

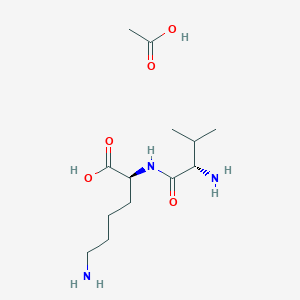

(2S)-2-acetamido-5-(diaminomethylideneamino)pentanamide;acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5O2.C2H4O2/c1-5(14)13-6(7(9)15)3-2-4-12-8(10)11;1-2(3)4/h6H,2-4H2,1H3,(H2,9,15)(H,13,14)(H4,10,11,12);1H3,(H,3,4)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPITFWGMXUHM-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.